Siroheme
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Overview
Description
Siroheme is a heme-like prosthetic group found at the active sites of certain enzymes, facilitating the six-electron reduction of sulfur and nitrogen compounds . It plays a crucial role in the sulfur assimilation pathway, converting sulfite into sulfide, which can be incorporated into organic compounds like homocysteine . This compound is essential for life on Earth, particularly in plants, where it is involved in the reduction of sulfate and nitrate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Siroheme is synthesized from the common tetrapyrrole precursor uroporphyrinogen III through a series of enzymatic reactions. The process involves:
Methylation: Uroporphyrinogen III is methylated at two adjacent pyrrole rings to form dihydrosirohydrochlorin.
Oxidation: Dihydrosirohydrochlorin is then oxidized to produce sirohydrochlorin.
Iron Insertion: A ferrochelatase enzyme inserts iron into the macrocycle to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the extraction from sulfite reductase enzymes found in yeast and other microorganisms. The process includes acetone/HCl treatment and purification by column chromatography .
Chemical Reactions Analysis
Types of Reactions: Siroheme undergoes various chemical reactions, primarily involving reduction processes:
Reduction: This compound catalyzes the reduction of sulfite to sulfide and nitrite to ammonia.
Hydroxylamine Reduction: This compound also reduces hydroxylamine at a faster rate than sulfite, with the rate increasing with pH from 6 to 9.
Common Reagents and Conditions:
Sulfite Reduction: Coupled with a hydrogen-hydrogenase-methyl viologen system, this compound reduces sulfite to thiosulfate and sulfide.
Hydroxylamine Reduction: The reaction conditions for hydroxylamine reduction involve varying pH levels to optimize the rate.
Major Products Formed:
Sulfite Reduction: Thiosulfate and sulfide.
Nitrite Reduction: Ammonia.
Scientific Research Applications
Siroheme has diverse applications in scientific research, including:
Mechanism of Action
Siroheme functions as a cofactor at the active site of sulfite and nitrite reductases, facilitating the six-electron reduction of sulfite to sulfide and nitrite to ammonia . The mechanism involves the transfer of electrons to the substrate, mediated by the iron center in the this compound molecule . This process is crucial for the assimilation of sulfur and nitrogen in various organisms .
Comparison with Similar Compounds
Cobalamin (Vitamin B12): Another tetrapyrrole compound with a cobalt center, essential for various enzymatic reactions in humans and other organisms.
Uniqueness of this compound: this compound is unique in its ability to catalyze the six-electron reduction of both sulfite and nitrite, a function not shared by other tetrapyrrole compounds . Its role in sulfur and nitrogen metabolism is critical for the survival of many organisms, making it an indispensable component of life on Earth .
Properties
Molecular Formula |
C42H44FeN4O16 |
---|---|
Molecular Weight |
916.7 g/mol |
IUPAC Name |
iron(2+);3-[(2S,3S,7S,8S)-7,13,17-tris(2-carboxyethyl)-3,8,12,18-tetrakis(carboxymethyl)-3,8-dimethyl-2,7-dihydroporphyrin-21,23-diid-2-yl]propanoic acid |
InChI |
InChI=1S/C42H46N4O16.Fe/c1-41(17-39(59)60)23(5-9-35(51)52)29-14-27-21(11-37(55)56)19(3-7-33(47)48)25(43-27)13-26-20(4-8-34(49)50)22(12-38(57)58)28(44-26)15-31-42(2,18-40(61)62)24(6-10-36(53)54)30(46-31)16-32(41)45-29;/h13-16,23-24H,3-12,17-18H2,1-2H3,(H10,43,44,45,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62);/q;+2/p-2/t23-,24-,41+,42+;/m1./s1 |
InChI Key |
DLKSSIHHLYNIKN-QIISWYHFSA-L |
Isomeric SMILES |
C[C@@]1([C@@H](C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5[C@@]([C@@H](C(=N5)C=C1[N-]2)CCC(=O)O)(C)CC(=O)O)CC(=O)O)CCC(=O)O)C(=C3CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O.[Fe+2] |
Canonical SMILES |
CC1(C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(C(C(=N5)C=C1[N-]2)CCC(=O)O)(C)CC(=O)O)CC(=O)O)CCC(=O)O)C(=C3CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O.[Fe+2] |
Synonyms |
octacarboxylate iron-tetrahydroporphyrin sirohaem siroheme |
Origin of Product |
United States |
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